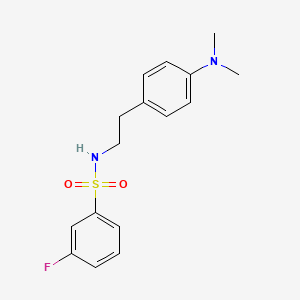

N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide

Description

N-(4-(Dimethylamino)phenethyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 3-fluorobenzenesulfonamide core linked to a phenethyl group substituted with a dimethylamino moiety at the para position. The dimethylamino group enhances electronic interactions, while the fluorine atom influences lipophilicity and target binding, as observed in related compounds .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O2S/c1-19(2)15-8-6-13(7-9-15)10-11-18-22(20,21)16-5-3-4-14(17)12-16/h3-9,12,18H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEACQNQRHNCNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 3-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 3-fluorobenzenesulfonyl chloride. This reaction is carried out under basic conditions in solvents such as dichloromethane or tetrahydrofuran, using bases like triethylamine to neutralize hydrochloric acid produced during the process.

Common Reaction Conditions

- Solvents : Dichloromethane, Tetrahydrofuran

- Bases : Triethylamine, Sodium hydroxide

- Temperature : Room temperature to reflux conditions

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex chemical entities, which can be pivotal in drug development and material science.

Biology

- Biological Probes : It is utilized as a probe to study biological processes involving sulfonamide groups. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical research .

Pharmacology

- Therapeutic Applications : Research indicates that compounds similar to this compound can selectively inhibit SGK isoforms, which are implicated in various diseases, including cancer. This suggests potential therapeutic uses in targeting inappropriate SGK activity .

Antiviral Activity

- Recent studies have shown that related sulfonamide compounds exhibit potent antiviral activity against various strains of influenza viruses. The mechanism involves interference with viral entry and replication processes .

Case Study 1: Inhibition of SGK Isoforms

A study demonstrated that selective inhibitors of SGK proteins could effectively reduce tumor growth in melanoma models. The results indicated that this compound could serve as a lead compound for developing targeted therapies against cancers driven by aberrant SGK signaling .

Case Study 2: Antiviral Properties

Research on related aryl sulfonamides revealed their ability to decrease viral mRNA levels significantly in infected cells. The compound was effective at low concentrations (IC50 = 16.79 nM), showcasing its potential as an antiviral agent against influenza viruses .

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the fluorobenzenesulfonamide moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Inhibitory Activity of Sulfonamide Derivatives Against PD-L1 (from )

| Compound ID | Substituents on Sulfonamide/Phenethyl Group | % Inhibition (PD-L1) | Cytotoxicity Notes |

|---|---|---|---|

| 30 | 5-Chloro, 3-fluorophenyl | 57.152% | Non-cytotoxic |

| 4 | 5-Chloro-2-methoxy, 4-fluorophenyl | 53.327% | Anti-proliferative (PC-3: 66.64%) |

| 7 | 5-Chloro-2-methoxy, 2,4-difluorophenyl | 50.993% | Non-cytotoxic |

| 31 | 5-Chloro, 4-(trifluoromethyl)phenyl | 51.058% | Active against MCF7, DU-145, PC-3 |

Key Observations :

- Fluorine Positioning : Compound 30 (3-fluorophenyl) shows the highest PD-L1 inhibition (57.15%), outperforming 4-fluorophenyl (Compound 4: 53.33%) and 2,4-difluorophenyl (Compound 7: 50.99%). This suggests meta-fluorine substitution optimizes steric and electronic interactions with PD-L1 .

- Chlorine and Methoxy Groups : Chlorine at position 5 and methoxy at position 2 (e.g., Compounds 4, 7) moderately enhance activity but may increase anti-proliferative effects in cancer cells .

- Trifluoromethyl Group : Compound 31’s trifluoromethyl substituent broadens activity to multiple cancer cell lines, indicating improved target promiscuity .

Role of the Dimethylamino Group

The dimethylamino group in the phenethyl chain is critical for solubility and electronic effects. For example:

- Ethyl 4-(Dimethylamino) Benzoate (): Exhibits higher reactivity in resin cements compared to 2-(dimethylamino) ethyl methacrylate, attributed to the dimethylamino group’s electron-donating capacity.

- N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (): The dimethylamino group in this compound likely improves pharmacokinetic properties, as seen in its inclusion in pharmacological catalogs .

Antimicrobial Sulfonamides

highlights 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide , where the oxazolyl group replaces the phenethyl chain. This modification shifts activity toward antimicrobial targets, demonstrating scaffold flexibility in sulfonamide design .

Fluorine vs. Chlorine Substituents

- Fluorine : Enhances metabolic stability and membrane permeability. For instance, compound 30’s 3-fluorophenyl group achieves optimal PD-L1 inhibition without cytotoxicity .

- Chlorine : Increases electrophilicity and binding affinity but may elevate cytotoxicity, as seen in Compound 4’s anti-proliferative effects .

Physicochemical Properties

- Reactivity: Dimethylamino groups enhance electron density, improving interactions with targets like PD-L1 or resin matrices ().

- Lipophilicity : Fluorine atoms reduce polar surface area, enhancing blood-brain barrier penetration in therapeutic contexts (hypothesized for the target compound based on ).

Biological Activity

N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a fluorobenzenesulfonamide moiety, which are believed to contribute significantly to its biological activity. The molecular structure allows for versatile interactions with various biological targets, enhancing its potential therapeutic applications.

| Structural Feature | Description |

|---|---|

| Dimethylamino group | Enhances solubility and interaction with biological molecules. |

| Fluorobenzenesulfonamide | Facilitates π-π stacking and hydrophobic interactions with target proteins. |

The mechanism of action involves multiple interactions at the molecular level:

- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with amino acids in target proteins.

- Electrostatic Interactions : The sulfonamide moiety can engage in electrostatic interactions, influencing enzyme activity.

- Hydrophobic Interactions : The fluorinated aromatic structure allows for hydrophobic interactions that stabilize binding to lipid membranes or hydrophobic pockets in proteins.

These interactions suggest that this compound may modulate the activity of enzymes or receptors involved in viral entry or bacterial infection processes.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, aryl sulfonamides similar to this compound have been shown to inhibit the entry and replication of influenza viruses by targeting the hemagglutinin protein, which is critical for viral entry into host cells. This suggests that this compound may exhibit comparable antiviral properties .

- In vitro Studies : In experiments with A549 human lung epithelial cells infected with influenza virus A/WSN/33, the compound demonstrated a dose-dependent reduction in viral mRNA levels, indicating interference with viral replication processes .

Antibacterial Activity

Additionally, compounds with similar structural features have shown antibacterial activity. The sulfonamide group is known for its efficacy against various bacterial strains, suggesting that this compound may also possess significant antibacterial properties .

Case Studies and Research Findings

- Influenza Virus Inhibition :

- Structural Analogs :

- High-Throughput Screening :

Q & A

Q. What are the optimal synthetic routes for N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide, and how can purity be validated?

- Methodological Answer : A multi-step synthesis is recommended, starting with the sulfonation of 3-fluorobenzenesulfonyl chloride followed by coupling with 4-(dimethylamino)phenethylamine. Critical intermediates should be purified via column chromatography and validated using H/C NMR (deuterated solvents, 400 MHz) to confirm bond formation. Final purity (>95%) can be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires H/C NMR to verify substituent positions (e.g., dimethylamino and fluorophenyl groups). IR spectroscopy can identify sulfonamide S=O stretches (~1350 cm). X-ray crystallography is ideal for resolving stereochemical ambiguities, though challenging due to potential polymorphism. Stability under varying pH and temperature should be tested via accelerated degradation studies monitored by HPLC .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., tyrosine phosphatase 1B or PD-L1 binding) using recombinant proteins. For example, a competitive ELISA assay with IC determination can evaluate binding affinity. Cytotoxicity profiling against fibroblast (e.g., NIH-3T3) and cancer (e.g., MCF7, PC-3) cell lines at 10 µM concentrations is advised, followed by dose-response curves for active hits .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro and dimethylamino groups influence this compound's reactivity and binding interactions?

- Methodological Answer : Computational studies (DFT calculations at B3LYP/6-31G* level) can map electron density distributions to predict nucleophilic/electrophilic sites. Compare with analogs (e.g., 4-fluoro or non-fluorinated derivatives) via SAR studies. Experimentally, Hammett substituent constants (σ) correlate with reaction rates in nucleophilic displacement assays. Fluorine’s electronegativity may enhance sulfonamide hydrogen-bonding with targets like PD-L1, as seen in docking scores (Gold Score >50) .

Q. What molecular docking strategies predict target interactions of this sulfonamide derivative?

- Methodological Answer : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PD-L1, PDB: 2VEY). Protonate ligands at physiological pH and assign partial charges via AM1-BCC. Docking poses should prioritize sulfonamide oxygen interactions with Arg/Lys residues. Validate with MD simulations (NAMD, 100 ns) to assess binding stability. Cross-reference with experimental IC data to refine scoring functions .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, serum concentration). Standardize protocols: use identical cell lines (authenticated by STR profiling), control for endotoxin levels, and replicate under hypoxia vs. normoxia. Meta-analysis of published IC values with Bayesian statistics can identify outliers. For example, PD-L1 inhibition varies with ELISA plate coating density .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

- Methodological Answer : Modify logP via pro-drug approaches (e.g., esterification of sulfonamide) to enhance membrane permeability. Assess metabolic stability in liver microsomes (human/rat) with LC-MS/MS quantification. Introduce methyl/polyethylene glycol (PEG) groups to reduce CYP450-mediated degradation. Parallel artificial membrane permeability assays (PAMPA) can predict blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.